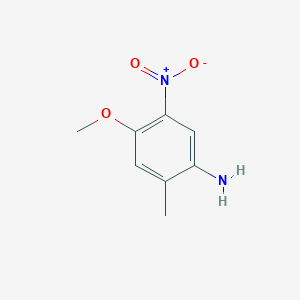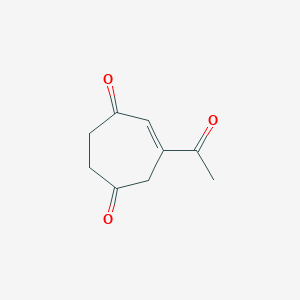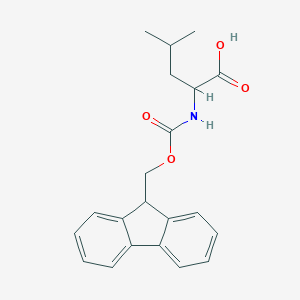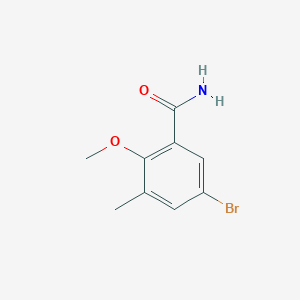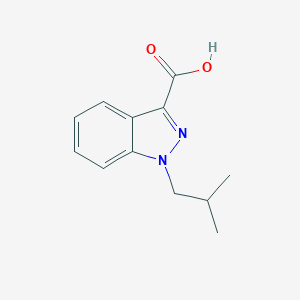
6,7-diethoxyquinazolin-4(3H)-one
Descripción general
Descripción
6,7-Dimethoxyquinazolin-4-amine is a quinazoline derivative . Quinazoline is a biologically significant scaffold known to be linked with several pharmacological activities .
Synthesis Analysis
Quinazolin-4(3H)-ones have been synthesized for various studies. For instance, 16 different, rationally designed 2-((6,7-dimethoxy-4-oxo-2-phenylquinazolin-3(4H)-yl)amino)-N-(substituted phenyl)acetamides were synthesized and screened for anticonvulsant activities through in vivo experiments .Molecular Structure Analysis
The molecular formula of 6,7-Dimethoxyquinazolin-4-amine is C10H11N3O2 . The structure of quinazolin-4(3H)-ones has been explored in various studies .Chemical Reactions Analysis
Quinazolin-4(3H)-ones have been used in various chemical reactions. For instance, they have been used in the synthesis of anticonvulsants .Physical And Chemical Properties Analysis
The molecular weight of 6,7-Dimethoxyquinazolin-4-amine is 205.21 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 .Aplicaciones Científicas De Investigación
Cancer Treatment
Derivatives of 6,7-diethoxyquinazolin-4(3H)-one have been found effective as tyrosine kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR), which is crucial in cancer treatment (Bridges et al., 1996). Additionally, compounds like 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one have shown promising anticancer properties, inhibiting tumor growth and disrupting tumor vasculature (Mu-Tian Cui et al., 2017).
Cerebroprotective Properties
Novel 6,7-diethoxyquinazolin-4(3H)-one derivatives have been synthesized and evaluated for cerebroprotective activity, showing promise in treating neurodegenerative diseases like Alzheimer's and cerebral ischemia (A. Chiriapkin et al., 2022).
Antifungal and Antimicrobial Activities
Certain derivatives of 6,7-diethoxyquinazolin-4(3H)-one have shown significant antifungal activities, expanding the potential of these compounds in treating infections (M. El-Hashash et al., 2015).
Pharmacokinetic Studies
The pharmacokinetic properties of novel analogues, such as 6,7-dimethoxy-3-(4-(4-fluorobenzyloxy)-3-methoxyphenylmethyl)quinazolin-4(3H)-one, have been studied, indicating potential as hypertension treatment agents (Ruimiao Chang et al., 2016).
Synthesis and Molecular Studies
Research into the synthesis of various 6,7-diethoxyquinazolin-4(3H)-one derivatives and their molecular interactions, such as with tubulin, provides foundational knowledge for drug design and development (C. Lin et al., 1991).
Direcciones Futuras
Quinazolin-4(3H)-ones have been found to be effective against multiple seizures, especially if active against pharmaco-resistant seizures . This suggests that they may be useful as broad-spectrum anti-seizure drug candidates with favorable pharmacokinetic parameters . This opens up opportunities for novel therapeutics .
Propiedades
IUPAC Name |
6,7-diethoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-3-16-10-5-8-9(6-11(10)17-4-2)13-7-14-12(8)15/h5-7H,3-4H2,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKNVIMJJNHQLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=O)NC=N2)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469265 | |
| Record name | 6,7-diethoxyquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-diethoxyquinazolin-4(3H)-one | |
CAS RN |
179246-15-2 | |
| Record name | 6,7-diethoxyquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



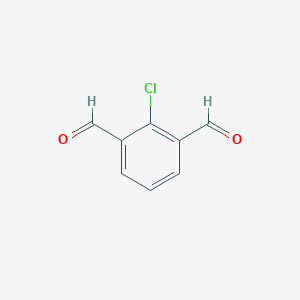
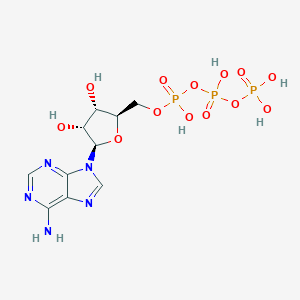
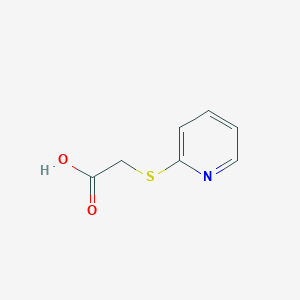
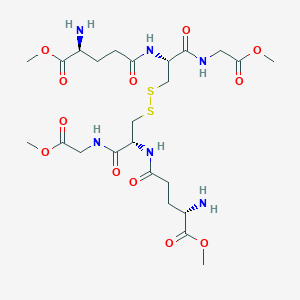
![Ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate](/img/structure/B179916.png)
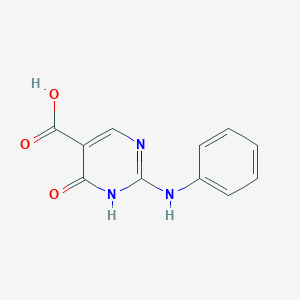
![N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide](/img/structure/B179922.png)

